Naftopidil
Overview
Description
Naftopidil is a drug used in benign prostatic hypertrophy which acts as a selective α 1 -adrenergic receptor antagonist or alpha-1 blocker . It is used in men to decrease the urine outflow difficulties due to an enlarged prostate gland .
Synthesis Analysis
Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . In order to identify the off-target molecules of naftopidil, magnetic nanobeads, ferrite glycidyl metharcrylate (FG) beads were used . A new naftopidil-based class of piperazine derivatives was synthesized as potential anticancer agents .
Molecular Structure Analysis
Naftopidil has a molecular formula of C24H28N2O3 . It has three times higher affinity for the alpha-1D adrenergic receptor (α1D-AR) than for the alpha-1A adrenergic receptor (α1A-AR) .
Chemical Reactions Analysis
Naftopidil shows the unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The tubulin polymerization assay clearly indicated that naftopidil bound directly to tubulin and inhibited the polymerization of tubulin .
Physical And Chemical Properties Analysis
Naftopidil has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 . It is soluble in DMSO at 70 mg/mL .
Scientific Research Applications
Antitumor Effects
Apoptosis Induction in Cancer Cells
Naftopidil has demonstrated potential in inducing apoptosis in various cancer cell lines, including malignant mesothelioma, independent of its α1-adrenoceptor blocking activity. Studies have shown its ability to activate caspase-8 and the effector caspase-3, suggesting a mechanism for its antitumor effect that diverges from its primary pharmacological action (Masachika et al., 2013). Another research on human gastric cancer cells has found that a naftopidil analogue, HUHS1015, significantly reduces cell viability and induces apoptosis more effectively than traditional chemotherapy drugs, highlighting naftopidil's potential as a basis for developing new anticancer agents (Kaku et al., 2015).
Urological Applications
Management of Benign Prostatic Hyperplasia (BPH)
The core application of naftopidil remains in the treatment of BPH, with studies indicating its efficacy in improving lower urinary tract symptoms (LUTS) associated with BPH. Research has shown naftopidil's superiority in terms of efficacy to a placebo and comparable efficacy to other α1-blockers, with a distinct advantage of potentially lower incidences of ejaculatory disorders and intraoperative floppy iris syndrome due to its affinity for α1D-adrenoceptor subtype (Masumori, 2011).
Neurological Impact
Inhibition of Spinal Reflexes
Naftopidil has been explored for its effects on the central nervous system, particularly in modulating inhibitory transmission in the spinal dorsal horn. Studies suggest that naftopidil enhances the release of GABA and glycine, thereby inhibiting voiding reflexes through interactions with spinal dorsal horn neurons, indicating potential applications beyond urology (Uta et al., 2017).
Serotonergic Modulation
Impact on Bladder Contraction
Research has shown that naftopidil inhibits 5-hydroxytryptamine (5-HT)-induced bladder contraction in rats, suggesting a mechanism involving blockade of the 5-HT2A and 5-HT2B receptors. This property may contribute to the therapeutic effects of naftopidil on storage symptoms such as urinary frequency and nocturia in patients with BPH, highlighting its multifaceted pharmacological actions (Sakai et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
Record name | Naftopidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naftopidil | |
CAS RN |
57149-07-2 | |
Record name | Naftopidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftopidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftopidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | naftopidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftopidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTOPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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